molecular formula C14H10O5 B11858142 3-(Benzoyloxy)-2-hydroxybenzoic acid CAS No. 107189-08-2

3-(Benzoyloxy)-2-hydroxybenzoic acid

Cat. No.: B11858142
CAS No.: 107189-08-2
M. Wt: 258.23 g/mol
InChI Key: JFIZCLLGNOIHKI-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyloxy group attached to the second position of the benzoic acid ring and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoyloxy)-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:

Salicylic Acid+Benzoyl ChloridePyridine3-(Benzoyloxy)-2-hydroxybenzoic Acid\text{Salicylic Acid} + \text{Benzoyl Chloride} \xrightarrow{\text{Pyridine}} \text{this compound} Salicylic Acid+Benzoyl ChloridePyridine​3-(Benzoyloxy)-2-hydroxybenzoic Acid

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, often optimized for higher yields and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoquinones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoic acids.

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)-2-hydroxybenzoic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound may also interact with other molecular targets, such as nuclear factor kappa B (NF-κB) pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3-(Benzoyloxy)-2-hydroxybenzoic acid stands out due to its potential to provide the therapeutic benefits of salicylic acid derivatives while minimizing adverse effects. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .

Properties

CAS No.

107189-08-2

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

3-benzoyloxy-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10O5/c15-12-10(13(16)17)7-4-8-11(12)19-14(18)9-5-2-1-3-6-9/h1-8,15H,(H,16,17)

InChI Key

JFIZCLLGNOIHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2O)C(=O)O

Origin of Product

United States

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